3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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Overview
Description
“3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also includes a 4-chlorophenylsulfonyl group and an amino group attached to the thiophene ring . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, a sulfonyl group attached to a 4-chlorophenyl group, and an amino group . The exact molecular structure analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in various chemical reactions . For instance, they can undergo condensation reactions to form aminothiophene derivatives .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2-Aminothiophenes
2-Aminothiophenes are formed through various cyclization reactions, highlighting a simple method for preparing derivatives of 2-aminothiophene-3-carboxylic acids from carbonyl compounds, nitriles with an active methylene group, and sulfur. These aminothiophenes can be converted into other thiophene derivatives, serving as precursors for the synthesis of condensed thiophenes such as thionaphthenes, thienopyrroles, thienothiazoles, and more (Gewald, 1976).
Reactions with Electron Poor Olefins
The study by Fondjo and Döpp (2006) discusses reactions of 2-aminothiophenes with electron-poor olefins, indicating how these reactions can lead to the synthesis of new compounds by cycloaddition and subsequent release of hydrogen sulfide. This process facilitates the replacement of the fused thiophene ring with a benzene ring, introducing new substituents and potentially useful chemical structures for further applications (Fondjo & Döpp, 2006).
Biological Activities and Applications
Antimicrobial Activity
The synthesis of novel 2-aminothiophene derivatives has been explored for their significant biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. Such studies highlight the potential of these compounds in pharmaceutical applications and as a class of drugs with diverse therapeutic effects (Prasad et al., 2017).
Sulfonamide Derivatives
Research has also focused on the synthesis of thiophene sulfonamide derivatives, showcasing their utility in urease inhibition and as antibacterial agents. This indicates the broad spectrum of activity these compounds possess and their potential in developing new treatments for various diseases (Noreen et al., 2017).
Future Directions
The future directions for “3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, new sulfonamide-based indole derivatives have been synthesized and screened for anti-microbial activity , suggesting potential future directions for similar compounds.
Mechanism of Action
Target of Action
Similar compounds are known to target various proteins and enzymes in the body .
Mode of Action
It’s known that such compounds interact with their targets, often binding to active sites and influencing the function of the target .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, often leading to downstream effects that can alter cellular functions .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, often leading to changes in cellular function .
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSMKLIYYYGIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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